molecular formula C4H3BrCl3F3 B1585903 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane CAS No. 664-03-9

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane

Cat. No.: B1585903
CAS No.: 664-03-9
M. Wt: 294.32 g/mol
InChI Key: GGKDLFPUVNFPNY-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is an organohalogen compound with the molecular formula C4H3BrCl3F3. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butane backbone. This compound is notable for its high density and boiling point, making it a subject of interest in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane can be synthesized through halogenation reactions involving butane derivatives. The process typically involves the stepwise addition of bromine, chlorine, and fluorine atoms to the butane molecule under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the selective addition of halogens .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation reactors where butane is treated with bromine, chlorine, and fluorine gases. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In studies involving halogenated compounds and their biological interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique halogenation pattern.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can participate in hydrogen bonding, van der Waals interactions, and halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical reactions .

Comparison with Similar Compounds

  • 1-Bromo-2,3,4-trichlorobutane
  • 1-Bromo-2,3,4-trifluorobutane
  • 1-Bromo-2,3,4-trichloro-1,1,2-trifluoropropane

Uniqueness: 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties.

Properties

IUPAC Name

1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrCl3F3/c5-4(10,11)3(8,9)2(7)1-6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKDLFPUVNFPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)Br)(F)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrCl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371332
Record name 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664-03-9
Record name 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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